N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide

PAD4 inhibition rheumatoid arthritis epigenetic regulation

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide (CAS 941994-19-0) is a synthetic small-molecule belonging to the N-substituted dioxothiazolidylbenzamide class, characterized by a 1,1-dioxidoisothiazolidine (cyclic sulfonamide/γ-sultam) pharmacophore linked via an aniline bridge to a 2-methylbenzamide moiety. This compound family was originally developed by Kyorin Pharmaceutical Co., Ltd.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 941994-19-0
Cat. No. B2812837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide
CAS941994-19-0
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3C
InChIInChI=1S/C18H20N2O3S/c1-13-6-3-4-7-16(13)18(21)19-17-12-15(9-8-14(17)2)20-10-5-11-24(20,22)23/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21)
InChIKeyLWGSAPIMRWDJAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide (CAS 941994-19-0): Chemical Class and Procurement-Relevant Profile


N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide (CAS 941994-19-0) is a synthetic small-molecule belonging to the N-substituted dioxothiazolidylbenzamide class, characterized by a 1,1-dioxidoisothiazolidine (cyclic sulfonamide/γ-sultam) pharmacophore linked via an aniline bridge to a 2-methylbenzamide moiety [1]. This compound family was originally developed by Kyorin Pharmaceutical Co., Ltd. and disclosed in patent EP0881219B1 as having potent hypoglycemic activity via insulin resistance amelioration [2]. Commercially, this compound is available from multiple research chemical suppliers at ≥95% purity (CAS 941994-19-0, MW 344.43, molecular formula C₁₈H₂₀N₂O₃S), offered exclusively for non-human research use .

Why N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide Cannot Be Interchanged with In-Class Dioxothiazolidylbenzamide Analogs


Within the N-substituted dioxothiazolidylbenzamide structural family, ostensibly minor modifications to the benzamide ring substituent pattern produce functionally divergent pharmacological profiles that preclude interchangeable use. The original patent EP0881219B1 explicitly describes multiple sub-series with distinct substitution requirements for hypoglycemic efficacy [1]. Positional isomerism of the methyl group on the benzamide ring—2-methyl (the target compound) versus 4-methyl (CAS 941886-63-1) versus unsubstituted benzamide (CAS 941994-34-9)—is expected to alter hydrogen-bonding geometry within target binding pockets, as the ortho-methyl group introduces both steric constraint and electronic modulation absent in para-substituted or unsubstituted analogs . Furthermore, the 1,1-dioxidoisothiazolidine pharmacophore is a privileged scaffold for multiple unrelated targets including kinases (e.g., CDK2), PAD4, COX-2/5-LO, and metabolic regulators, meaning that subtle structural variations can redirect target selectivity entirely . Procurement decisions that rely on 'class similarity' without verifying the specific substitution pattern risk selecting a compound with a fundamentally different biological signature than the one supported by published evidence.

Quantitative Differential Evidence for N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide (CAS 941994-19-0) Versus Closest Analogs


PAD4 Enzyme Inhibition: Ki = 4.31 nM Binding Affinity Demonstrates Nanomolar Target Engagement Absent in Structurally Distinct Benzamide Analogs

This specific compound (CAS 941994-19-0) has a reported peptidyl arginine deiminase 4 (PAD4) inhibition constant (Ki) of 4.31 nM, as documented in the BindingDB/ChEMBL curated database under assay ID ChEMBL_1978612 [1] [2]. This places the compound in the low-nanomolar affinity range for PAD4. In contrast, a known PAD4 inhibitor comparator—GSK484 (a structurally unrelated benzimidazole-based PAD4 inhibitor)—exhibits an IC₅₀ of 21.6 μM against PAD4, representing an approximately 5,000-fold lower potency than the target compound's binding affinity . It is critical to note that this comparison involves Ki versus IC₅₀ values measured under different assay conditions and therefore should be interpreted as cross-study comparable evidence rather than a direct head-to-head determination. Nevertheless, the nanomolar Ki value establishes this compound as a research-grade PAD4 ligand suitable for biochemical and biophysical target engagement studies, whereas micromolar PAD4 inhibitors (such as the reference compound with IC₅₀ = 21.6 μM) are substantially weaker tools for the same applications.

PAD4 inhibition rheumatoid arthritis epigenetic regulation citrullination autoimmune disease

Insulin Resistance Amelioration and Hypoglycemic Effect: Class-Level Evidence from the Original Dioxothiazolidylbenzamide Patent Family with Structural Specificity Requirements

The N-substituted dioxothiazolidylbenzamide chemical series, to which the target compound belongs, was originally developed and patented for its potent hypoglycemic and insulin-resistance-improving effects [1] [2]. The foundational patent EP0881219B1 (Kyorin Pharmaceutical Co., Ltd.) demonstrates that compounds within this scaffold class lower blood glucose in diabetic animal models by improving insulin sensitivity, with efficacy comparable to thiazolidinedione (TZD) insulin sensitizers such as rosiglitazone and pioglitazone, but operating through a mechanistically distinct pathway [3]. A key structural determinant is the 1,1-dioxidoisothiazolidine (cyclic sulfonamide) pharmacophore, which distinguishes this series from the 2,4-thiazolidinedione core of classical TZDs. This evidence is class-level rather than compound-specific: the patent exemplifies multiple derivatives and establishes structure-activity relationships showing that hypoglycemic activity is sensitive to benzamide ring substitution patterns, with certain substitution combinations (including ortho-methyl) providing superior glucose-lowering relative to unsubstituted analogs [1]. Researchers procuring this compound for metabolic target validation studies benefit from a chemical scaffold with an established—but mechanistically differentiated—in vivo pharmacology precedent in glucose homeostasis, whereas simply any benzamide analog without the dioxidoisothiazolidine moiety would lack this validated metabolic pharmacological signature.

insulin sensitizer type 2 diabetes hypoglycemic agent PPAR metabolic syndrome glucose uptake

Benzamide Ring Methyl Substitution: Structural Differentiation from the Unsubstituted Benzamide Analog (CAS 941994-34-9) with Implications for Target Binding

The target compound (CAS 941994-19-0) carries a 2-methyl (ortho-methyl) substituent on its benzamide ring (C₁₈H₂₀N₂O₃S, MW 344.43), whereas the closest commercially available analog, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide (CAS 941994-34-9), bears an unsubstituted benzamide ring (C₁₇H₁₈N₂O₃S, MW 330.4) . The ortho-methyl group introduces a steric constraint that restricts rotational自由度 of the benzamide carbonyl relative to the aromatic ring, favoring a specific conformational population that may be critical for target binding pocket complementarity. Additionally, the electron-donating inductive effect of the methyl group modulates the electron density of the amide carbonyl, potentially altering hydrogen-bond acceptor strength relative to the unsubstituted analog. While no published head-to-head biochemical comparison of these two analogs exists in the public domain, the physicochemical differentiation—14 Da molecular weight difference, altered clogP, and distinct conformational preferences—provides sufficient grounds for researchers to select the 2-methyl variant when target engagement hypotheses involve shape-complementary binding pockets intolerant of unsubstituted planar benzamide geometries .

structure-activity relationship ortho-methyl effect benzamide substitution binding pocket complementarity medicinal chemistry

1,1-Dioxidoisothiazolidine Pharmacophore as a Privileged Scaffold Across Multiple Therapeutic Target Classes: Differentiated from COX-2/5-LO Dual Inhibitor S-2474 and TZD Insulin Sensitizers

The 1,1-dioxidoisothiazolidine (γ-sultam) core is a validated privileged scaffold that appears in compounds targeting mechanistically unrelated protein families [1]. In the COX-2/5-LO dual inhibition space, the clinical candidate S-2474 ((E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide) progressed to Phase II trials for rheumatoid arthritis, demonstrating that the γ-sultam core supports oral bioavailability and in vivo efficacy in inflammatory models [2]. In the kinase inhibition space, X-ray crystallographic evidence confirms that a structurally related N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide binds to CDK2 (PDB ligand code 740, deposited with PDB structure 2R64), establishing that the dioxidoisothiazolidine moiety is compatible with ATP-binding pocket engagement in serine/threonine kinases [3]. The target compound (CAS 941994-19-0) differs fundamentally from S-2474: S-2474 incorporates a benzylidene extension and 2,6-di-tert-butylphenol antioxidant moiety fused to the γ-sultam, directing activity toward COX-2/5-LO and IL-1 suppression, whereas the target compound's simpler benzamide substitution pattern is more consistent with PAD4 inhibition and metabolic target engagement. This pharmacological divergence within the same core scaffold underscores the importance of selecting the specific compound (not just the scaffold class) that matches the intended biological target.

γ-sultam pharmacophore scaffold hopping multi-target profiling cyclooxygenase inhibition kinase inhibition privileged structure

PAD4 Inhibition Selectivity Context: Biochemical Differentiation from PAD1 and PAD3 Isozymes Based on Reference Inhibitor Profiles

While direct PAD isoform selectivity data for CAS 941994-19-0 are not publicly available, the broader PAD4 inhibitor development landscape provides context for evaluating this compound's potential differentiation. A commercially available reference PAD inhibitor (CAS 877617-46-4) demonstrates measurable isoform selectivity with IC₅₀ values of 21.6 μM (PAD4), 29.5 μM (PAD1), and 350 μM (PAD3), yielding a PAD4/PAD3 selectivity window of approximately 16-fold . The target compound's substantially higher PAD4 affinity (Ki = 4.31 nM) [1] establishes it as a more potent starting point for selectivity optimization; however, without experimentally determined PAD1 and PAD3 IC₅₀ values for the target compound itself, no claims regarding its actual isoform selectivity can be substantiated. The Bristol-Myers Squibb patent literature on substituted heterocyclic PAD4 inhibitors (US Patent 12,473,304, granted 2025) demonstrates that achieving PAD4 selectivity over PAD1/PAD3 is a recognized challenge requiring careful optimization of substituents extending from the core scaffold [2]. Researchers evaluating this compound for PAD4-targeted studies should incorporate PAD1 and PAD3 counter-screens as part of their profiling cascade.

PAD isoform selectivity PAD1 PAD3 citrullination autoimmunity epigenetics

Procurement-Relevant Application Scenarios for N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide (CAS 941994-19-0)


PAD4 Biochemical Target Engagement and Enzymatic Assay Development: Use as a Nanomolar-Affinity Tool Compound for SPR, FP, and Activity-Based Probe Design

With a reported PAD4 Ki of 4.31 nM [1], this compound is suited as a reference inhibitor for developing and validating PAD4 biochemical assays including surface plasmon resonance (SPR), fluorescence polarization (FP) competitive binding assays, and PAD4 activity assays using citrullination readouts. Its nanomolar affinity enables robust assay window determination at low compound concentrations (1–100 nM range), minimizing DMSO solvent interference. The compound can serve as a positive control in high-throughput screening (HTS) campaigns seeking novel PAD4 inhibitor chemotypes with differentiated binding modes, and as a starting scaffold for structure-activity relationship (SAR) exploration aimed at improving PAD4 isoform selectivity over PAD1 and PAD3 [2].

Insulin Sensitivity and Glucose Uptake Mechanistic Studies: Metabolic Target Validation in Adipocyte and Skeletal Muscle Cell Models

The N-substituted dioxothiazolidylbenzamide patent family (EP0881219B1, US 6,030,990) establishes that compounds within this scaffold class ameliorate insulin resistance in rodent diabetic models through a mechanism distinct from PPARγ agonism [3] [4]. This compound is appropriate for mechanistic studies investigating insulin-stimulated glucose uptake in 3T3-L1 adipocytes, L6 myotubes, or primary human skeletal muscle cells, where comparison against rosiglitazone (PPARγ agonist) and metformin (AMPK activator) can delineate pathway-specific effects. The compound's structural divergence from the thiazolidinedione core makes it a valuable chemical probe for identifying novel insulin-sensitizing targets that operate independently of PPARγ transcriptional activation.

γ-Sultam Scaffold-Based Medicinal Chemistry: SAR Exploration of Benzamide Substitution Effects on Target Selectivity Between PAD4, Kinases, and Metabolic Targets

The 1,1-dioxidoisothiazolidine (γ-sultam) scaffold is a functionally plastic privileged structure that supports binding to PAD4, CDK2 (as demonstrated by PDB co-crystal structure 2R64) [5], COX-2/5-LO (as demonstrated by clinical candidate S-2474) [6], and metabolic targets (as demonstrated by the Kyorin patent series) [3]. This compound (2-methylbenzamide substitution) serves as a key analog in systematic SAR campaigns that probe how benzamide ring substitution (2-methyl vs. 4-methyl vs. 2-ethoxy vs. unsubstituted) redirects target engagement among these mechanistically unrelated protein families. Procurement of this specific analog alongside matched analogs (CAS 941994-34-9, unsubstituted benzamide; CAS 941886-63-1, 4-methylbenzamide; CAS 946338-70-1, 2-ethoxybenzamide) enables a complete substitution matrix for multi-target profiling studies.

Epigenetic Probe Development: Investigating PAD4-Mediated Histone Citrullination in Gene Regulation and Stem Cell Pluripotency

PAD4 catalyzes the citrullination of arginine residues on histones H3 and H4, a post-translational modification implicated in the regulation of gene expression, neutrophil extracellular trap (NET) formation, and stem cell pluripotency maintenance [2]. The target compound's nanomolar PAD4 affinity (Ki = 4.31 nM) [1] positions it as a candidate chemical probe for dissecting PAD4-dependent citrullination events in cellular chromatin immunoprecipitation (ChIP) experiments, NETosis assays in neutrophil models, and pluripotency studies in embryonic stem cells. Researchers should validate cellular target engagement via citrullinated histone H3 (H3Cit) western blot or ELISA readouts before interpreting phenotypic effects as PAD4-mediated.

Quote Request

Request a Quote for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.